6-(3-Fluoro-4-methylphenyl)pyrimidin-4-amine
Description
Properties
IUPAC Name |
6-(3-fluoro-4-methylphenyl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN3/c1-7-2-3-8(4-9(7)12)10-5-11(13)15-6-14-10/h2-6H,1H3,(H2,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWZYIYOLVHVJLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=NC=N2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrimidine Ring Construction and Substitution
A common approach involves starting from halogenated pyrimidine intermediates such as 4-chloropyrimidine derivatives, which undergo substitution reactions with aryl amines or aryl boronic acids to introduce the 6-(3-fluoro-4-methylphenyl) group.
For example, 4,6-dichloropyrimidine-5-carbaldehyde can be condensed with substituted phenylhydrazines under basic conditions to form key intermediates, which are further elaborated to the target compound via nucleophilic substitution and reduction steps.
The aryl group bearing the 3-fluoro-4-methyl substitution is introduced via cross-coupling reactions such as Suzuki–Miyaura coupling, using boronic esters of the fluoro-methylphenyl moiety with halogenated pyrimidines.
Amination at the 4-Position
The amine group at the 4-position of the pyrimidine ring is often introduced by nucleophilic aromatic substitution of a 4-chloropyrimidine intermediate with ammonia or amine sources.
Reduction of nitro-substituted precursors to the corresponding amines using catalytic hydrogenation (e.g., palladium on carbon under hydrogen atmosphere) or metal-mediated reductions (e.g., zinc or iron in acidic media) is well documented.
In some synthetic routes, the amino group is retained from the starting material or introduced via direct substitution reactions on halogenated pyrimidines.
Detailed Example from Patent Literature
A patent (WO2011111971A2) describes a method involving the following steps relevant to similar pyrimidine derivatives:
Reaction of methylhydrazine with suitable intermediates at controlled temperatures (20 to 80 °C) to form cyclic amidrazone rings, which are precursors to pyrimidine derivatives.
Use of solvents such as tetrahydrofuran (THF), acetic acid, and alcohols (methanol, ethanol) to facilitate cyclization and substitution reactions.
Reduction of nitro groups to amines using palladium-carbon catalyzed hydrogenation in alcohol solvents.
Purification via crystallization or extraction methods suitable for industrial-scale synthesis, ensuring high purity and yield.
This method emphasizes the importance of controlling reaction conditions, solvent choice, and purification techniques for efficient preparation.
Research Findings on Reaction Conditions and Yields
| Step | Reagents/Conditions | Solvent(s) | Yield (%) | Notes |
|---|---|---|---|---|
| Cyclization to amidrazone | Methylhydrazine (5-10 equiv), 20-80 °C | THF, Acetic acid | ~41% | Stirring times: 5 h at 10-15 °C, then 24 h at RT |
| Nitro group reduction | Pd/C catalyst, H2 gas | Alcohols (methanol, ethanol) | High | Catalytic hydrogenation under mild conditions |
| Amination (nucleophilic substitution) | Ammonia or amine nucleophiles, base | Alcohols, ethers | Variable | Reaction proceeds at room temperature or mild heating |
| Cross-coupling (aryl introduction) | Suzuki–Miyaura coupling with boronic esters and halopyrimidines | THF, toluene, aqueous base | Moderate to high | Requires palladium catalyst, inert atmosphere |
These data reflect optimized conditions for industrially viable synthesis routes, balancing yield, purity, and scalability.
Alternative Synthetic Routes and Optimization
Some studies report the use of orthoformates or formic acid for cyclization steps to form heterocyclic rings, which can be adapted for pyrimidine synthesis.
Use of carbonyl diimidazole and alcohols or alkoxides for carbamate formation, which may be relevant in protecting group strategies during synthesis.
The choice of solvents such as tetrahydrofuran, dioxane, and dimethoxyethane influences reaction rates and product isolation efficiency.
Reductive amination and amide coupling reactions are also employed in analog synthesis, which may inform modifications to the preparation of 6-(3-Fluoro-4-methylphenyl)pyrimidin-4-amine.
Summary Table of Preparation Methods
| Method Step | Description | Key Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| Cyclization to pyrimidine | Condensation of aldehydes with hydrazines | 4,6-Dichloropyrimidine derivatives, triethylamine, THF | Formation of pyrimidine ring intermediates |
| Aryl substitution | Suzuki–Miyaura coupling | Boronic esters of 3-fluoro-4-methylphenyl, Pd catalyst | Introduction of fluoro-methylphenyl group |
| Amination at 4-position | Nucleophilic substitution or reduction of nitro | Ammonia or catalytic hydrogenation (Pd/C, H2) | Installation of amino group |
| Purification | Crystallization, extraction | Solvents like ethanol, THF, Na2SO4 drying | High purity and yield suitable for scale-up |
Biological Activity
6-(3-Fluoro-4-methylphenyl)pyrimidin-4-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory applications. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The chemical structure of 6-(3-Fluoro-4-methylphenyl)pyrimidin-4-amine includes a pyrimidine ring substituted with a 3-fluoro-4-methylphenyl group. This structural configuration is significant as it influences the compound's interaction with biological targets, enhancing its pharmacological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrimidine derivatives, including 6-(3-Fluoro-4-methylphenyl)pyrimidin-4-amine. The compound has been evaluated for its efficacy against various cancer cell lines.
Case Study: In Vitro Antiproliferative Activity
In a study assessing the antiproliferative effects of several pyrimidine derivatives, 6-(3-Fluoro-4-methylphenyl)pyrimidin-4-amine exhibited significant activity with an average IC50 value in the low micromolar range. This indicates its potential as a lead compound for further development in cancer therapy. The mechanism of action was linked to the inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells .
| Compound | Cell Line Tested | Average IC50 (μM) |
|---|---|---|
| 6-(3-Fluoro-4-methylphenyl)pyrimidin-4-amine | A375 (melanoma) | 2.4 |
| Similar derivatives | Various | 1 - 5 |
Anti-inflammatory Activity
The anti-inflammatory properties of pyrimidine derivatives have also been investigated. The compound's ability to inhibit cyclooxygenase (COX) enzymes is particularly noteworthy.
Inhibition of COX Enzymes
Preliminary results from COX inhibitor screening assays indicated that derivatives similar to 6-(3-Fluoro-4-methylphenyl)pyrimidin-4-amine showed promising inhibitory effects against COX-1 and COX-2 enzymes, which are crucial in the inflammatory response. The IC50 values for these compounds were comparable to established anti-inflammatory drugs like celecoxib .
| Compound | COX Inhibition (IC50 μM) |
|---|---|
| 6-(3-Fluoro-4-methylphenyl)pyrimidin-4-amine | 0.04 - 0.09 |
| Celecoxib | 0.04 |
Structure–Activity Relationships (SAR)
Understanding the structure–activity relationships of pyrimidine derivatives can aid in optimizing their biological activity. Modifications on the phenyl ring, such as fluorination and methylation, have been shown to enhance metabolic stability and potency.
Key Findings on SAR
- Fluorine Substitution : The presence of fluorine at specific positions on the phenyl ring increases resistance to metabolic degradation, thereby enhancing bioavailability.
- Methyl Groups : Methylation at certain positions improves binding affinity to target proteins involved in cancer proliferation and inflammatory processes .
Scientific Research Applications
Medicinal Chemistry
- Therapeutic Potential : The compound has shown promise in modulating protein kinase activity, which is crucial for developing targeted therapies in oncology. Its structure suggests it may act as a prodrug, converting into an active form within the body, thus enhancing its therapeutic efficacy.
In Vitro Studies
- Cellular Impact : In vitro studies have indicated that 6-(3-Fluoro-4-methylphenyl)pyrimidin-4-amine can affect cellular processes such as proliferation and apoptosis by modulating kinase activity. This makes it a candidate for further exploration in cancer treatment.
Drug Design and Development
- Structure-Activity Relationship (SAR) : Research into the SAR of this compound has led to the identification of analogs with improved potency and selectivity for specific kinases, facilitating the design of more effective therapeutic agents .
Case Study: Kinase Inhibition
A study evaluating the inhibitory effects of 6-(3-Fluoro-4-methylphenyl)pyrimidin-4-amine on various kinases demonstrated significant activity against multiple targets involved in cancer progression. The results indicated that this compound could serve as a lead compound for developing new anticancer drugs .
Pharmacokinetics Evaluation
Pharmacokinetic studies revealed that after administration, this compound exhibits moderate clearance rates and favorable bioavailability profiles, suggesting potential for oral dosing regimens . These findings are critical for assessing its viability as a therapeutic agent.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The bioactivity of pyrimidin-4-amine derivatives is highly dependent on substituent patterns. Below is a comparative analysis of key analogues:
Table 1: Substituent Profiles and Molecular Properties
*Calculated using ChemDraw.
Key Observations:
- Electron-Withdrawing vs. In contrast, the methyl group at C4 of the phenyl ring increases lipophilicity, which may enhance membrane permeability .
- Heterocyclic vs. For instance, L0K7GF’s fluoropyridyl group facilitates π-π stacking in kinase pockets, whereas phenyl derivatives rely on hydrophobic interactions .
Pesticidal and Fungicidal Activity
- Trifluoromethyl Derivatives (U7, U8): These compounds demonstrate broad-spectrum activity against Mythimna separata (LC₅₀ = 3.57–4.22 mg/L) and Pseudoperonospora cubensis (EC₅₀ = 24.94–30.79 mg/L). The trifluoromethyl group enhances stability against metabolic degradation, while the fluoroethyl group optimizes steric fit in acetylcholinesterase (AChE) active sites .
- 6-(3-Fluoro-4-methylphenyl)pyrimidin-4-amine : While direct data is unavailable, its methyl group may reduce AChE inhibition compared to U7/U8 but improve environmental persistence due to lower polarity.
Kinase Inhibition
- L0K7GF: Exhibits nanomolar affinity for EGFR kinase due to fluoropyridyl-mediated interactions with catalytic lysine residues. The absence of a methyl group in this compound reduces off-target binding compared to methyl-substituted analogues .
Computational and Physicochemical Analysis
- DFT Studies : Trifluoromethyl derivatives (U7/U8) show optimized frontier molecular orbitals (HOMO-LUMO gaps), correlating with their stability and reactivity . For 6-(3-Fluoro-4-methylphenyl)pyrimidin-4-amine, the methyl group may raise the LUMO energy, reducing electrophilicity but enhancing metabolic stability.
- LogP and Solubility : The methyl group increases LogP (predicted ~2.8) compared to L0K7GF (LogP ~1.9), suggesting better membrane permeability but lower aqueous solubility .
Q & A
Q. How can the synthesis of 6-(3-Fluoro-4-methylphenyl)pyrimidin-4-amine be optimized for improved yield and purity?
Methodological Answer: Synthesis optimization typically involves:
- Stepwise condensation : Reacting halogenated intermediates (e.g., 2-bromo-4'-fluoroacetophenone analogs) with pyrimidine precursors under controlled conditions, using polar aprotic solvents like DMF or THF .
- Catalyst selection : Transition-metal catalysts (e.g., Pd/C or CuI) enhance coupling efficiency in cross-coupling reactions .
- Purification : Multi-step recrystallization or column chromatography (silica gel, hexane/ethyl acetate gradients) to isolate the compound from byproducts .
- Yield monitoring : Tracking reaction progress via TLC or HPLC to identify optimal reaction termination points .
Q. What analytical techniques are most reliable for characterizing 6-(3-Fluoro-4-methylphenyl)pyrimidin-4-amine?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm structural integrity by resolving aromatic protons (δ 6.5–8.5 ppm) and pyrimidine carbons .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with acetonitrile/water mobile phases assess purity (>95%) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 244.1) .
- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding patterns in crystalline forms .
Q. What are the primary biological targets of this compound in preclinical studies?
Methodological Answer:
- Enzyme inhibition assays : Screen against kinases (e.g., EGFR, BRAF) using fluorescence-based or radiometric assays to quantify IC values .
- Receptor binding studies : Competitive binding assays (e.g., SPR, ITC) measure affinity for G-protein-coupled receptors (GPCRs) or nuclear receptors .
- Cellular viability assays : MTT or ATP-luminescence assays in cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects .
Advanced Questions
Q. How can contradictory data in binding affinity studies for this compound be resolved?
Methodological Answer:
- Orthogonal assays : Cross-validate SPR results with ITC to distinguish nonspecific binding from true interactions .
- Buffer optimization : Adjust ionic strength/pH to mimic physiological conditions, reducing artifactual binding .
- Statistical modeling : Use nonlinear regression (e.g., Hill equation) to account for cooperativity or allosteric effects in dose-response curves .
Q. What computational approaches are effective for structure-activity relationship (SAR) studies?
Methodological Answer:
- Molecular docking : Simulate ligand-receptor interactions (e.g., AutoDock Vina) to identify critical binding residues .
- 3D-QSAR modeling : Generate CoMFA or CoMSIA models using steric/electrostatic fields to predict activity trends .
- Free-energy perturbation (FEP) : Quantify ΔΔG for fluorophenyl or methyl substitutions to prioritize synthetic targets .
Q. How can metabolic stability be evaluated during preclinical development?
Methodological Answer:
- Liver microsome assays : Incubate with NADPH-supplemented human/rat microsomes; quantify parent compound depletion via LC-MS/MS .
- CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4) to assess isoform-specific inhibition risks .
- Metabolite identification : HR-MS/MS and NMR characterize Phase I/II metabolites, guiding structural modifications for improved stability .
Q. What strategies mitigate synthetic challenges in scaling up production for in vivo studies?
Methodological Answer:
- Flow chemistry : Continuous-flow reactors enhance reproducibility and safety for hazardous intermediates (e.g., nitro derivatives) .
- Green chemistry : Replace toxic solvents (e.g., DCM) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .
- Process analytical technology (PAT) : In-line FTIR monitors reaction progression, minimizing batch failures .
Q. How can crystallographic data inform formulation design?
Methodological Answer:
- Polymorph screening : Use solvent-drop grinding or temperature cycling to identify stable crystalline forms with optimal solubility .
- Hirshfeld surface analysis : Maps intermolecular interactions (e.g., C–H⋯F bonds) to predict excipient compatibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
